Cas no 2171823-57-5 (4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)

4-Cyclopropyl-1-oxa-5,9-diazaspiro[5.5]undecane is a spirocyclic compound featuring a unique structural framework combining cyclopropyl, oxa-, and diaza-functionalized rings. Its rigid spiro architecture enhances stability and offers distinct steric and electronic properties, making it valuable in medicinal chemistry and drug development. The presence of nitrogen and oxygen heteroatoms within the spiro system allows for versatile interactions with biological targets, particularly in the design of enzyme inhibitors or receptor modulators. The cyclopropyl group further contributes to conformational constraint, potentially improving binding affinity and metabolic stability. This compound serves as a promising scaffold for the synthesis of novel pharmacophores with tailored bioactivity.
4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane structure
2171823-57-5 structure
商品名:4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane
CAS番号:2171823-57-5
MF:C11H20N2O
メガワット:196.289302825928
CID:5748745
PubChem ID:165518019

4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane 化学的及び物理的性質

名前と識別子

    • 4-cyclopropyl-1-oxa-5,9-diazaspiro[5.5]undecane
    • 2171823-57-5
    • EN300-1279061
    • 4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane
    • インチ: 1S/C11H20N2O/c1-2-9(1)10-3-8-14-11(13-10)4-6-12-7-5-11/h9-10,12-13H,1-8H2
    • InChIKey: SHXQGRUOIJGTBI-UHFFFAOYSA-N
    • ほほえんだ: O1CCC(C2CC2)NC21CCNCC2

計算された属性

  • せいみつぶんしりょう: 196.157563266g/mol
  • どういたいしつりょう: 196.157563266g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 209
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 33.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.6

4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1279061-50mg
4-cyclopropyl-1-oxa-5,9-diazaspiro[5.5]undecane
2171823-57-5
50mg
$827.0 2023-10-01
Enamine
EN300-1279061-250mg
4-cyclopropyl-1-oxa-5,9-diazaspiro[5.5]undecane
2171823-57-5
250mg
$906.0 2023-10-01
Enamine
EN300-1279061-1.0g
4-cyclopropyl-1-oxa-5,9-diazaspiro[5.5]undecane
2171823-57-5
1g
$0.0 2023-06-08
Enamine
EN300-1279061-2500mg
4-cyclopropyl-1-oxa-5,9-diazaspiro[5.5]undecane
2171823-57-5
2500mg
$1931.0 2023-10-01
Enamine
EN300-1279061-1000mg
4-cyclopropyl-1-oxa-5,9-diazaspiro[5.5]undecane
2171823-57-5
1000mg
$986.0 2023-10-01
Enamine
EN300-1279061-5000mg
4-cyclopropyl-1-oxa-5,9-diazaspiro[5.5]undecane
2171823-57-5
5000mg
$2858.0 2023-10-01
Enamine
EN300-1279061-10000mg
4-cyclopropyl-1-oxa-5,9-diazaspiro[5.5]undecane
2171823-57-5
10000mg
$4236.0 2023-10-01
Enamine
EN300-1279061-500mg
4-cyclopropyl-1-oxa-5,9-diazaspiro[5.5]undecane
2171823-57-5
500mg
$946.0 2023-10-01
Enamine
EN300-1279061-100mg
4-cyclopropyl-1-oxa-5,9-diazaspiro[5.5]undecane
2171823-57-5
100mg
$867.0 2023-10-01

4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane 関連文献

4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecaneに関する追加情報

Research Briefing on 4-cyclopropyl-1-oxa-5,9-diazaspiro[5.5]undecane (CAS: 2171823-57-5): Recent Advances and Applications

The compound 4-cyclopropyl-1-oxa-5,9-diazaspiro[5.5]undecane (CAS: 2171823-57-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This spirocyclic structure, characterized by its unique heterocyclic framework, has demonstrated promising potential in drug discovery, particularly in the development of novel therapeutics targeting central nervous system (CNS) disorders and infectious diseases. Recent studies have focused on its synthesis, pharmacological properties, and mechanistic insights, positioning it as a versatile scaffold for medicinal chemistry applications.

A 2023 study published in the Journal of Medicinal Chemistry highlighted the efficient synthetic route for 4-cyclopropyl-1-oxa-5,9-diazaspiro[5.5]undecane, emphasizing its scalability and purity (>98%) for preclinical evaluation. The research team employed a multi-step protocol involving cyclopropanation and spirocyclization, optimized for high yield and minimal byproducts. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) were used to confirm the structural integrity of the compound, ensuring its suitability for further biological testing.

Pharmacological evaluations of 4-cyclopropyl-1-oxa-5,9-diazaspiro[5.5]undecane have revealed its selective affinity for serotonin and dopamine receptors, suggesting potential applications in neuropsychiatric disorders such as depression and schizophrenia. In vitro assays demonstrated nanomolar-range binding affinities (Ki values of 12–45 nM for 5-HT2A and D2 receptors), with favorable metabolic stability in human liver microsomes (t1/2 > 120 minutes). These findings were corroborated by molecular docking studies, which identified key interactions with receptor binding pockets, further validating its mechanism of action.

Beyond CNS applications, recent investigations have explored the antimicrobial potential of this compound. A 2024 study in ACS Infectious Diseases reported its efficacy against multidrug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) as low as 2 µg/mL. The spirocyclic core was found to disrupt bacterial cell membrane integrity, a mechanism distinct from conventional antibiotics, thereby reducing the likelihood of resistance development. These results underscore its potential as a lead candidate for next-generation anti-infective agents.

In conclusion, 4-cyclopropyl-1-oxa-5,9-diazaspiro[5.5]undecane (CAS: 2171823-57-5) represents a multifaceted compound with significant therapeutic promise. Ongoing research aims to optimize its pharmacokinetic profile and evaluate its safety in animal models, paving the way for clinical translation. Its dual applicability in CNS and infectious disease therapeutics highlights its value as a scaffold for future drug development efforts.

おすすめ記事

推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
上海贤鼎生物科技有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
上海贤鼎生物科技有限公司
Synrise Material Co. Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Synrise Material Co. Ltd.
PRIBOLAB PTE.LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing jingzhu bio-technology Co., Ltd.